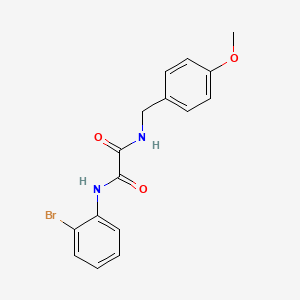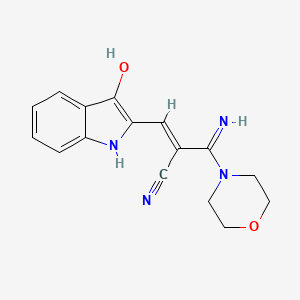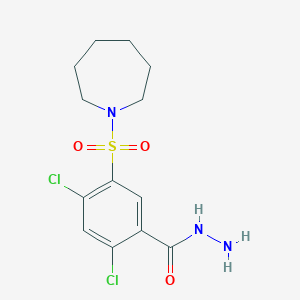![molecular formula C23H29N5OS B11636853 4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine](/img/structure/B11636853.png)
4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This complex compound features a unique structure, combining a morpholine ring with a highly conjugated system of fused rings. The presence of sulfur and nitrogen atoms in the core framework contributes to its intriguing properties.
Vorbereitungsmethoden
Synthetic Routes:
Although detailed synthetic routes for this specific compound are scarce, we can infer potential approaches based on similar structures. One possibility involves cyclization of appropriately functionalized precursors, followed by morpholine ring formation. Further optimization and exploration are necessary to establish a robust synthetic pathway.
Reaction Conditions:
The cyclization step likely requires carefully controlled conditions, such as specific temperatures, solvents, and catalysts. Researchers would need to explore various reaction parameters to achieve optimal yields.
Industrial Production:
As of now, industrial-scale production methods remain speculative due to limited data. if this compound gains interest, scaled-up synthesis would involve efficient and cost-effective processes.
Analyse Chemischer Reaktionen
Reactivity:
The compound’s conjugated system suggests potential reactivity in various chemical transformations. It may undergo oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) could be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a suitable catalyst might reduce the compound.
Substitution: Nucleophilic substitution reactions could occur at the morpholine nitrogen or other reactive sites.
Major Products:
The specific products resulting from these reactions would depend on the reaction conditions and substituents present. Further experimental work is needed to elucidate these details.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Conjugated Systems:
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Biology and Medicine:
Drug Discovery: Investigate its potential as a pharmacophore or scaffold for drug development.
Bioconjugation: Explore its use in targeted drug delivery or imaging agents.
Industry:
Materials Science: Assess its suitability for polymer modification or functional materials.
Wirkmechanismus
The compound’s mechanism of action remains speculative. Researchers would need to investigate its interactions with biological targets, signaling pathways, and cellular processes.
Vergleich Mit ähnlichen Verbindungen
While direct analogs are scarce, we can compare it to related structures:
4-(4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)-1-piperazinecarboxylic acid ethyl ester: .
10-[(4-methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one: .
Remember that further research and experimentation are essential to fully understand this intriguing compound
Eigenschaften
Molekularformel |
C23H29N5OS |
|---|---|
Molekulargewicht |
423.6 g/mol |
IUPAC-Name |
4-[13-(4-methylpiperidin-1-yl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-8-yl]morpholine |
InChI |
InChI=1S/C23H29N5OS/c1-15-6-8-27(9-7-15)22-20-19(24-14-25-22)18-16-4-2-3-5-17(16)21(26-23(18)30-20)28-10-12-29-13-11-28/h14-15H,2-13H2,1H3 |
InChI-Schlüssel |
CJVSCOMPCQRPCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1)C2=NC=NC3=C2SC4=C3C5=C(CCCC5)C(=N4)N6CCOCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3,4-dimethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11636778.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-(propan-2-yloxy)benzamide](/img/structure/B11636784.png)
![Propan-2-yl 5-[(4-bromophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B11636790.png)
![6-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B11636793.png)
![4-phenyl-12-propan-2-yl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11636798.png)
![2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11636799.png)
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B11636801.png)
![2-[(3-Methylbutyl)sulfanyl]-3-(4-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B11636833.png)
![3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane](/img/structure/B11636835.png)





